An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylbenzonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Chemical Properties
2-Methoxy-5-methylbenzonitrile, a substituted aromatic nitrile, serves as a valuable building block in the synthesis of more complex molecules. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| CAS Number | 53078-70-9 | [1] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| Boiling Point | 148-150°C at 18 Torr | [2] |
| Density | 1.07 g/cm³ | |
| Hazard | Irritant | [2] |
Spectroscopic Data
The structural elucidation of 2-Methoxy-5-methylbenzonitrile is supported by various spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.3-7.5 | Ar-H |
| ~6.8-7.0 | Ar-H |
| ~3.8 | -OCH₃ |
| ~2.3 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2220-2240 | C≡N stretch |
| ~2830-3000 | C-H stretch (aromatic and aliphatic) |
| ~1500-1600 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 147 | [M]⁺ |
| 132 | [M-CH₃]⁺ |
| 117 | [M-OCH₃]⁺ or [M-C₂H₆]⁺ |
| 104 | [M-CH₃-CO]⁺ |
Synthesis and Reactivity
A common and effective method for the synthesis of benzonitriles from anilines is the Sandmeyer reaction.[3][4][5][6] This reaction proceeds via the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis of 2-Methoxy-5-methylbenzonitrile from 2-Methoxy-5-methylaniline.
Materials:
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2-Methoxy-5-methylaniline
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Copper(I) cyanide
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Sodium cyanide
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Dichloromethane
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Sodium bicarbonate (saturated solution)
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Brine
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Anhydrous magnesium sulfate
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Distilled water
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Ice
Procedure:
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Diazotization:
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In a flask, dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.
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-
Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
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Cool this solution to 0-5°C.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete reaction.
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with dichloromethane.
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude 2-Methoxy-5-methylbenzonitrile by vacuum distillation.
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Reactivity Profile
The reactivity of the aromatic ring is influenced by the electronic effects of the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and ortho-, para-directing, thus activating the ring towards electrophilic aromatic substitution. Conversely, the nitrile (-CN) group is electron-withdrawing and meta-directing, deactivating the ring. The interplay of these groups dictates the regioselectivity of further chemical transformations.
Experimental Workflows and Logical Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Methoxy-5-methylbenzonitrile.
Spectroscopic Analysis Workflow
Caption: Logical workflow for spectroscopic characterization.
Safety and Handling
2-Methoxy-5-methylbenzonitrile is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.
